(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine
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Overview
Description
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine is a complex organic compound characterized by the presence of pyridine rings substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine typically involves multi-step organic reactions. The starting materials often include 3-chloro-5-(trifluoromethyl)pyridine derivatives, which undergo various functional group transformations to achieve the desired product. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the methoxy group.
Condensation reactions: to form the imine linkage.
Oxidation or reduction: steps to adjust the oxidation state of intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:
Reaction temperature and pressure: Optimized to maximize yield and purity.
Catalysts and solvents: Selected to enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Addition: Formation of new bonds with other molecules.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Including polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Such as palladium or platinum complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
Methoxy-substituted pyridines: Compounds with similar functional groups but different substitution patterns.
Imines and Schiff bases: Compounds with similar imine linkages.
Uniqueness
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine is unique due to its specific combination of chloro, trifluoromethyl, and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F6N3O/c15-9-1-7(13(17,18)19)3-23-11(9)5-25-26-6-12-10(16)2-8(4-24-12)14(20,21)22/h1-5H,6H2/b25-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSJSGJWQVXIM-VVAXDPKNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CON=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)CO/N=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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